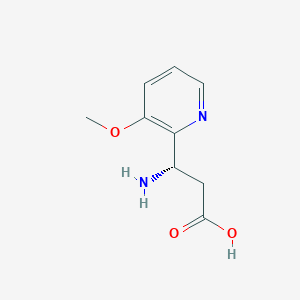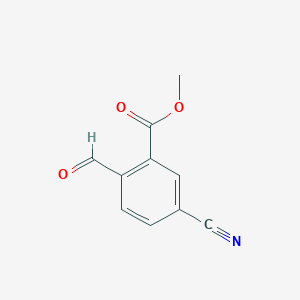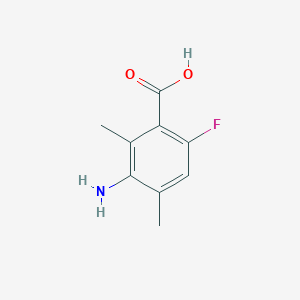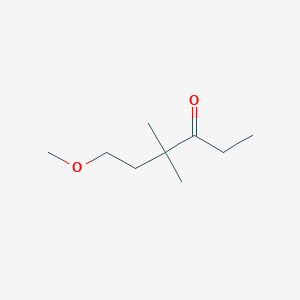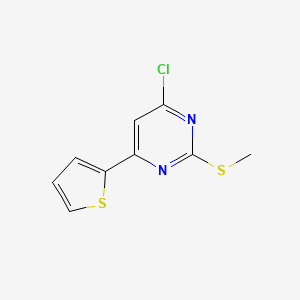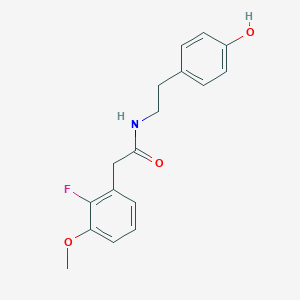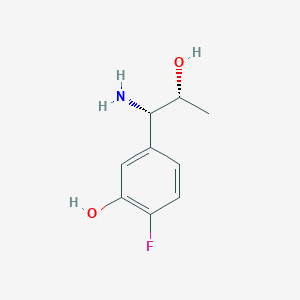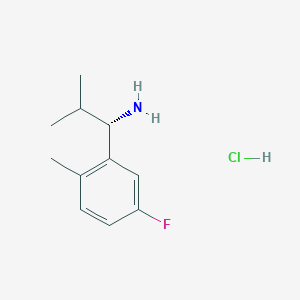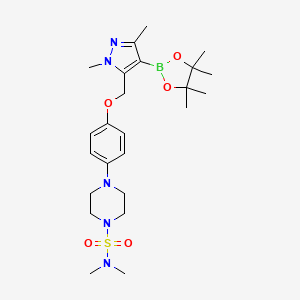
3-Bromo-4,4',5,5'-tetramethyl-2,2'-bithiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-4,4’,5,5’-tetramethyl-2,2’-bithiophene is an organic compound that belongs to the class of bithiophenes These compounds are characterized by the presence of two thiophene rings, which are sulfur-containing heterocycles
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4,4’,5,5’-tetramethyl-2,2’-bithiophene typically involves the bromination of 4,4’,5,5’-tetramethyl-2,2’-bithiophene. This reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of 3-Bromo-4,4’,5,5’-tetramethyl-2,2’-bithiophene may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to a more consistent and scalable production method.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-4,4’,5,5’-tetramethyl-2,2’-bithiophene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like organometallic compounds.
Oxidation Reactions: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Substitution: Organolithium or Grignard reagents are commonly used for substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation.
Coupling: Palladium catalysts and boronic acids are used in coupling reactions.
Major Products
Substitution: Products with various functional groups replacing the bromine atom.
Oxidation: Sulfoxides or sulfones.
Coupling: Complex bithiophene derivatives.
Applications De Recherche Scientifique
3-Bromo-4,4’,5,5’-tetramethyl-2,2’-bithiophene has several applications in scientific research:
Organic Electronics: Used in the development of organic semiconductors and conductive polymers.
Material Science: Employed in the synthesis of novel materials with unique electronic properties.
Medicinal Chemistry: Investigated for its potential use in drug development and as a building block for bioactive compounds.
Catalysis: Utilized as a ligand or catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 3-Bromo-4,4’,5,5’-tetramethyl-2,2’-bithiophene is largely dependent on its chemical structure. The bromine atom and methyl groups influence the compound’s reactivity and interaction with other molecules. In organic electronics, the compound’s ability to facilitate charge transfer and its stability under various conditions are crucial. In catalysis, the compound can act as a ligand, coordinating with metal centers to enhance catalytic activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 2-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole
- Thiophene-2-boronic acid pinacol ester
Uniqueness
3-Bromo-4,4’,5,5’-tetramethyl-2,2’-bithiophene is unique due to its specific substitution pattern, which imparts distinct electronic properties. The presence of both bromine and methyl groups allows for versatile chemical modifications and applications in various fields, making it a valuable compound in research and industry.
Propriétés
Formule moléculaire |
C12H13BrS2 |
|---|---|
Poids moléculaire |
301.3 g/mol |
Nom IUPAC |
3-bromo-2-(4,5-dimethylthiophen-2-yl)-4,5-dimethylthiophene |
InChI |
InChI=1S/C12H13BrS2/c1-6-5-10(14-8(6)3)12-11(13)7(2)9(4)15-12/h5H,1-4H3 |
Clé InChI |
BSCNJSARBIXFCD-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC(=C1)C2=C(C(=C(S2)C)C)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


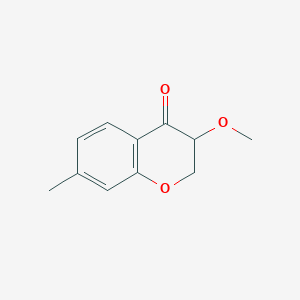
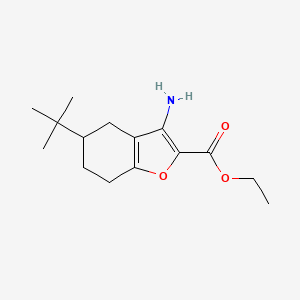
![(1R,2S)-1-Amino-1-[3-chloro-4-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13042682.png)
![1-Isobutyl-7-(methylthio)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one](/img/structure/B13042689.png)
